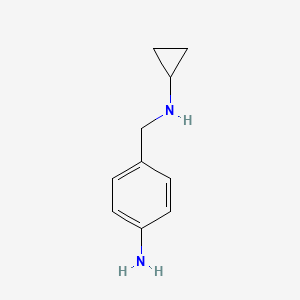

N-Cyclopropyl-4-aminobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(cyclopropylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSPJDFQWLYSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680227 | |

| Record name | 4-[(Cyclopropylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082768-71-5 | |

| Record name | 4-[(Cyclopropylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cyclopropyl-4-aminobenzylamine chemical properties and structure

Abstract

N-Cyclopropyl-4-aminobenzylamine is a disubstituted aniline derivative featuring both a primary aromatic amine and a secondary cyclopropylmethylamine. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The cyclopropyl moiety is a well-known bioisostere for phenyl groups or unsaturated fragments, capable of improving metabolic stability and binding affinity, while the aniline and benzylamine functionalities offer versatile handles for further chemical modification. This guide provides a comprehensive overview of the core chemical properties, structure, a validated synthesis protocol via reductive amination, and analytical characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 4-[(cyclopropylamino)methyl]aniline, possesses a distinct molecular architecture that dictates its chemical behavior and utility. The molecule integrates a flexible benzylamine linker with a rigid, strained cyclopropyl ring and a nucleophilic aniline moiety.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="NH₂", pos="0,0!"]; C1 [label="C", pos="1.5,0!"]; C2 [label="C", pos="2.25,1.25!"]; C3 [label="C", pos="3.75,1.25!"]; C4 [label="C", pos="4.5,0!"]; C5 [label="C", pos="3.75,-1.25!"]; C6 [label="C", pos="2.25,-1.25!"]; C7 [label="CH₂", pos="6.0,0!"]; N2 [label="NH", pos="7.5,0!"]; C8 [label="CH", pos="8.5,1!"]; C9 [label="CH₂", pos="9.5,0!"]; C10 [label="CH₂", pos="8.5,-1!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C4 -- C7;

// Cyclopropyl group bonds C7 -- N2; N2 -- C8; C8 -- C9; C9 -- C10; C10 -- C8;

// Double bonds in benzene ring (approximated) edge [style=double]; C2 -- C3; C4 -- C5; C6 -- C1; } Caption: 2D Structure of this compound.

The key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1082768-71-5 | [1] |

| Molecular Formula | C₁₀H₁₄N₂ | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C, Protect from light | [2] |

| InChI Key | ZQSPJDFQWLYSMD-UHFFFAOYSA-N |

Synthesis Pathway: Reductive Amination

A robust and widely applicable method for synthesizing this compound is the one-pot reductive amination of 4-aminobenzaldehyde with cyclopropylamine.[3][4] This method is favored for its operational simplicity and high efficiency, avoiding the harsh conditions or difficult-to-handle reagents associated with other amination strategies.

Mechanism Insight: The reaction proceeds in two key stages within the same pot:

-

Imine Formation: The nucleophilic cyclopropylamine attacks the electrophilic carbonyl carbon of 4-aminobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. The reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.

-

Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the C=N double bond of the imine to form the final secondary amine product.

// Workflow {A, B, D, E} -> P1 [color="#5F6368"]; P1 -> P2 [label="Stir at RT", color="#5F6368"]; P2 -> C [style=dotted, arrowhead=none, color="#5F6368"]; C -> P3 [color="#5F6368"]; P2 -> P3 [label="Add Reducing Agent", color="#5F6368"]; P3 -> P4 [label="Reaction Complete", color="#5F6368"]; P4 -> P5 [color="#5F6368"]; P5 -> F [color="#5F6368"]; } Caption: Workflow for Synthesis via Reductive Amination.

Detailed Experimental Protocol

Materials:

-

4-Aminobenzaldehyde (1.0 eq)

-

Cyclopropylamine (1.2 eq)[5]

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[6]

-

Glacial Acetic Acid (catalytic amount, ~5 mol%)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminobenzaldehyde and anhydrous DCE. Stir until the solid is fully dissolved.

-

Amine Addition: Add cyclopropylamine to the solution, followed by the catalytic amount of glacial acetic acid.

-

Scientist's Note: The acetic acid protonates the carbonyl, activating it for nucleophilic attack by the weakly basic cyclopropylamine, thereby accelerating imine formation.[7]

-

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) to the mixture in portions over 10-15 minutes.

-

Scientist's Note: STAB is the reducing agent of choice for this one-pot reaction.[6] It is mild enough that it will not readily reduce the starting aldehyde, allowing the imine to form first. It is also less water-sensitive than other borohydrides like NaBH₄, providing better control and yield in aprotic solvents like DCE.[6][8]

-

-

Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCE or Dichloromethane (DCM).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to afford this compound as a pure liquid.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all unique protons and their connectivity. Expected signals include:

-

Aromatic protons on the benzene ring (typically two doublets in the 6.5-7.5 ppm range).

-

A singlet for the benzylic CH₂ group.

-

A multiplet for the cyclopropyl CH proton.

-

Multiplets for the cyclopropyl CH₂ protons.

-

Broad singlets for the NH₂ and NH protons, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will show distinct signals for each unique carbon atom in the molecule, including the aromatic, benzylic, and cyclopropyl carbons.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 163.23.

-

IR (Infrared Spectroscopy): Key vibrational frequencies will confirm the presence of functional groups:

-

N-H stretching (primary and secondary amines) in the 3200-3500 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

-

C=C stretching (aromatic) around 1500-1600 cm⁻¹.

-

Applications and Research Interest

The structural motifs within this compound make it a desirable precursor in pharmaceutical and agrochemical research.[5][9]

-

Drug Discovery: The primary aniline group is a common starting point for the synthesis of heterocycles or for amide bond formation, creating libraries of compounds for screening. The cyclopropylmethylamine moiety is found in various biologically active compounds, where the cyclopropyl group can enhance binding to target proteins and improve pharmacokinetic properties.[5]

-

Materials Science: Aromatic diamines are used as monomers in the synthesis of high-performance polymers like polyimides and aramids. The specific stereoelectronic properties imparted by the cyclopropyl group could be exploited to create novel materials with unique thermal or mechanical characteristics.[10]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many aromatic amines, it should be considered potentially toxic and corrosive.[11][12]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light, to prevent degradation.[2]

References

- 1. This compound | 1082768-71-5 [chemicalbook.com]

- 2. FCKeditor - Resources Browser [ohiotech.edu]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 4-Aminobenzylamine (EVT-302755) | 4403-71-8 [evitachem.com]

- 11. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Aminobenzylamine | 4403-71-8 [chemicalbook.com]

Synthesis of N-Cyclopropyl-4-aminobenzylamine via reductive amination

An In-depth Technical Guide to the Synthesis of N-Cyclopropyl-4-aminobenzylamine via Reductive Amination

Abstract

This compound is a valuable secondary amine that serves as a key building block in medicinal chemistry and materials science. Its synthesis is efficiently achieved through reductive amination, a robust and versatile method for forming carbon-nitrogen bonds.[1] This guide provides a comprehensive overview of the synthesis, focusing on the direct, one-pot reaction between 4-aminobenzaldehyde and cyclopropylamine. We will explore the underlying chemical principles, delve into the rationale behind reagent selection, provide a detailed experimental protocol, and discuss critical process parameters for researchers, chemists, and drug development professionals.

Strategic Overview: The Power of Reductive Amination

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis due to its efficiency and control, often avoiding the over-alkylation issues common in direct alkylation with alkyl halides.[2] The process involves two key sequential steps that are typically performed in a single reaction vessel ("one-pot"):

-

Imine Formation: A carbonyl compound (in this case, 4-aminobenzaldehyde) reacts with a primary amine (cyclopropylamine) to form a hemiaminal intermediate, which then reversibly loses a water molecule to form a Schiff base, or imine.[3]

-

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the final secondary amine.[2]

The equilibrium of the first step is driven towards the imine by removing water or by the subsequent, irreversible reduction step. The entire process is typically catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity and later facilitates the dehydration of the hemiaminal.[4]

Choosing the Optimal Synthetic Pathway

The most direct pathway involves the reaction of 4-aminobenzaldehyde with cyclopropylamine. An alternative, though less direct, route could start from 4-nitrobenzaldehyde. This would necessitate an initial reduction of the nitro group to the primary aniline, followed by the reductive amination step. While viable, the direct approach from 4-aminobenzaldehyde is preferred for its atom economy and process simplicity.

Mechanistic Insights and Reagent Selection

A successful reductive amination hinges on the choice of reducing agent. The ideal reagent must selectively reduce the protonated imine (the iminium ion) much faster than it reduces the starting aldehyde.[2][5] This selectivity prevents the wasteful formation of 4-aminobenzyl alcohol.

Diagram: General Reductive Amination Workflow

Caption: High-level workflow for the one-pot synthesis.

Comparative Analysis of Reducing Agents

| Reagent | Chemical Formula | Key Advantages | Key Disadvantages |

| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reductant. | Lacks selectivity; can readily reduce the starting aldehyde, lowering yield.[2][6] Requires careful addition after imine formation is complete.[6] |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions over carbonyls. Stable in weakly acidic conditions.[3][4] | Highly toxic due to the potential release of hydrogen cyanide gas, especially at lower pH.[7] |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | (Recommended) Excellent selectivity.[5][8] Mild, non-toxic byproducts.[5] High reaction rates and yields.[9] | Moisture-sensitive.[6] Not compatible with protic solvents like methanol.[5][10] |

| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt) | "Green" chemistry approach with high atom economy.[11] | Requires specialized high-pressure equipment. Catalyst can sometimes reduce other functional groups (e.g., aromatic rings under harsh conditions).[11][12] |

Causality Behind STAB's Superiority: Sodium triacetoxyborohydride's effectiveness stems from the steric bulk and electron-withdrawing nature of its three acetate groups.[8] These features temper its reducing power, making it unreactive towards the aldehyde but highly reactive towards the more electrophilic iminium ion intermediate, which is present in higher concentration under the slightly acidic reaction conditions.[8][13]

Detailed Experimental Protocol

This protocol describes the direct reductive amination using the preferred reagent, sodium triacetoxyborohydride (STAB).

Materials:

-

4-Aminobenzaldehyde (1.0 eq)

-

Cyclopropylamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, ~0.1 eq, optional)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 4-aminobenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE). Stir until the solid is fully dissolved.

-

Amine Addition: Add cyclopropylamine (1.1 eq) to the solution. If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Addition of Reducing Agent: In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may cause a slight exotherm. Continue to stir the reaction at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCE or another suitable solvent like ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield this compound as a pure product.[14]

Mechanistic Visualization

The core of the reaction involves the nucleophilic attack of the amine on the aldehyde, followed by a reduction step.

Caption: Key chemical transformations in the reductive amination.

Safety and Troubleshooting

-

Safety: Cyclopropylamine is volatile and flammable.[15] All borohydride reagents should be handled with care in a fume hood, as they can react with water or acid to produce hydrogen gas.[5] Chlorinated solvents like DCE are toxic and should be handled with appropriate personal protective equipment.

-

Incomplete Reaction: If the reaction stalls, a small amount of additional STAB can be added. Ensuring anhydrous conditions is critical, as moisture will decompose the reducing agent.[6]

-

Side Product Formation: The primary side product is the alcohol formed from the reduction of the starting aldehyde. This is minimized by using a selective reducing agent like STAB.[2] If using NaBH₄, adding it slowly at a low temperature after allowing sufficient time for imine formation can mitigate this.[2]

Conclusion

The synthesis of this compound via direct reductive amination is a highly efficient and reliable method. The use of sodium triacetoxyborohydride stands out as the superior approach, offering high selectivity, operational simplicity, and excellent yields under mild conditions.[8][9] This guide provides the foundational knowledge and a practical framework for successfully implementing this critical transformation in a laboratory setting.

References

- 1. organicreactions.org [organicreactions.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 11. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. | Semantic Scholar [semanticscholar.org]

- 13. m.youtube.com [m.youtube.com]

- 14. 4-Aminobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 15. longdom.org [longdom.org]

Technical Guide to the Spectroscopic Characterization of N-Cyclopropyl-4-aminobenzylamine

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical guide to the spectroscopic analysis of N-Cyclopropyl-4-aminobenzylamine (CAS No. 1082768-71-5). While experimentally derived spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to present a predictive but robust analytical framework. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, predicted data, and expert interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations herein are grounded in authoritative sources to ensure scientific integrity and provide a reliable reference for the structural elucidation and quality control of this compound.

Introduction and Molecular Structure Overview

This compound is a disubstituted aniline derivative featuring a unique combination of functional groups: a primary aromatic amine, a secondary benzylic amine, and a strained cyclopropyl ring. This distinct architecture makes it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and stability.

This guide provides the foundational knowledge to interpret its spectral data, focusing on the causality behind the expected signals.

Molecular Structure

The structure consists of a p-disubstituted benzene ring, an aminobenzyl moiety, and an N-linked cyclopropyl group. Each component imparts characteristic features to the overall spectroscopic profile.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is predicted to be complex but highly informative. The key regions of interest are the aromatic region (7.5-6.5 ppm), the benzylic methylene protons (~3.7 ppm), and the highly shielded cyclopropyl protons (<1.0 ppm). The amine protons (N-H) are expected to be broad and may exchange with deuterium oxide (D₂O), a classic technique for their identification.[1]

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d, J ≈ 8.5 Hz | 2H | Aromatic (H-3, H-5) |

| ~6.65 | d, J ≈ 8.5 Hz | 2H | Aromatic (H-2, H-6) |

| ~3.75 | s | 2H | Benzylic (Ar-CH₂ -NH) |

| ~3.60 | br s | 2H | Primary Amine (-NH₂ ) |

| ~2.15 | m | 1H | Cyclopropyl (-CH -) |

| ~1.80 | br s | 1H | Secondary Amine (-NH -) |

| ~0.45 | m | 2H | Cyclopropyl (-CH₂ -) |

| ~0.30 | m | 2H | Cyclopropyl (-CH₂ -) |

Interpretation of the Predicted Spectrum:

-

Aromatic Protons (7.10 & 6.65 ppm): The para-substituted benzene ring is expected to produce an AA'BB' system, which often simplifies to two apparent doublets. The protons ortho to the electron-donating -NH₂ group (H-2, H-6) are shielded and appear upfield (~6.65 ppm), while the protons ortho to the -CH₂NH- group (H-3, H-5) are slightly deshielded and appear further downfield (~7.10 ppm).[2]

-

Benzylic Protons (3.75 ppm): The two methylene protons adjacent to the aromatic ring and the secondary amine are chemically equivalent and should appear as a singlet. Their position is downfield due to the influence of the aromatic ring and the nitrogen atom.

-

Amine Protons (3.60 & 1.80 ppm): The primary (-NH₂) and secondary (-NH-) protons are expected to be broad singlets and their chemical shifts are highly dependent on solvent, concentration, and temperature. Adding a drop of D₂O to the NMR tube would cause these signals to disappear, confirming their assignment.[1][3]

-

Cyclopropyl Protons (2.15, 0.45, 0.30 ppm): The cyclopropyl group protons are highly characteristic. The single methine proton (-CH-) attached to the nitrogen will be the most downfield of the group (~2.15 ppm). The four methylene protons are diastereotopic and will appear as complex multiplets at very high field (upfield) due to the ring strain and associated anisotropic effects, a hallmark of the cyclopropyl moiety.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Figure 2: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides a count of the unique carbon environments. The key features will be the four signals in the aromatic region, the benzylic carbon signal, and the highly shielded cyclopropyl carbon signals.

| Predicted Shift (ppm) | Assignment |

| ~145.5 | Aromatic (C-1, C-NH₂) |

| ~130.0 | Aromatic (C-4, C-CH₂) |

| ~129.0 | Aromatic (C-3, C-5) |

| ~115.0 | Aromatic (C-2, C-6) |

| ~48.0 | Benzylic (C H₂-NH) |

| ~34.0 | Cyclopropyl (C H-NH) |

| ~7.0 | Cyclopropyl (2 x C H₂) |

Interpretation of the Predicted Spectrum:

-

Aromatic Carbons (145.5 - 115.0 ppm): Four distinct signals are expected for the para-substituted ring. The carbon attached to the strongly electron-donating -NH₂ group (C-1) will be the most deshielded in that region (~145.5 ppm). The carbons ortho to the -NH₂ group (C-2, C-6) will be the most shielded (~115.0 ppm).

-

Benzylic Carbon (~48.0 ppm): This carbon is deshielded by the adjacent nitrogen and aromatic ring.

-

Cyclopropyl Carbons (34.0 & 7.0 ppm): The strained cyclopropyl carbons are characteristically found at high field (upfield). The methine carbon attached to nitrogen will be further downfield (~34.0 ppm) than the two equivalent methylene carbons, which are expected at a very shielded position (~7.0 ppm).

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire on the same spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 512-2048, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying key functional groups. The spectrum of this compound will be dominated by absorptions from the N-H and C-N bonds of the two amine groups and vibrations from the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (two bands) | Primary Amine (Ar-NH₂) asym. & sym. stretch |

| ~3300 | Weak-Medium, Sharp | Secondary Amine (R-NH-R) stretch |

| 3100 - 3000 | Medium | Aromatic & Cyclopropyl C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (Benzylic CH₂) |

| ~1620 | Strong | Aromatic C=C stretch & NH₂ scissoring |

| ~1520 | Strong | Aromatic C=C stretch |

| 1350 - 1250 | Strong | Aromatic C-N stretch |

| ~825 | Strong | p-disubstituted ring C-H out-of-plane bend |

Interpretation of the Predicted Spectrum:

-

N-H Stretching Region (3500-3300 cm⁻¹): This region is diagnostic for amines. A primary amine like Ar-NH₂ typically shows two distinct, sharp peaks corresponding to asymmetric and symmetric stretching modes.[3] The secondary amine (-NH-) will show a single, weaker sharp peak in the same vicinity.[1]

-

C-H Stretching Region (3100-2850 cm⁻¹): Signals just above 3000 cm⁻¹ are characteristic of aromatic and cyclopropyl C-H stretches. Those just below 3000 cm⁻¹ correspond to the benzylic CH₂ group.

-

Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of structural information. Strong peaks around 1620 and 1520 cm⁻¹ are due to the C=C stretching vibrations of the aromatic ring. A very strong band around 825 cm⁻¹ is highly indicative of 1,4- (para) disubstitution on a benzene ring. The C-N stretching of the aromatic amine will appear as a strong band between 1350-1250 cm⁻¹.[3]

-

Sample Preparation: Place a small amount (1-2 mg) of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The spectrum is presented as % Transmittance versus Wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry provides the molecular weight and crucial information about the molecule's connectivity through its fragmentation patterns. For this compound, Electron Ionization (EI) would likely induce significant fragmentation.

Molecular Formula: C₁₀H₁₄N₂ Exact Mass: 162.1157 g/mol Nominal Mass: 162 g/mol

| m/z (charge/mass ratio) | Predicted Relative Intensity | Assignment |

| 162 | Medium | [M]⁺˙ (Molecular Ion) |

| 121 | High | [M - C₃H₅]⁺ (Loss of cyclopropyl radical) |

| 92 | High | [C₆H₆N]⁺ (from benzylic cleavage) |

Interpretation of the Predicted Spectrum:

-

Molecular Ion ([M]⁺˙ at m/z 162): The presence of a peak at m/z 162 confirms the molecular weight of the compound. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight, which is consistent.

-

Major Fragmentation (m/z 121 and 92): The most probable fragmentation pathway for a benzylamine is α-cleavage (benzylic cleavage), where the bond between the benzylic carbon and the secondary nitrogen breaks. This would result in the loss of the cyclopropylamine radical to form a highly stable ion at m/z 92. An alternative fragmentation is the loss of the cyclopropyl radical from the molecular ion, leading to a fragment at m/z 121.

Figure 3: Predicted major fragmentation pathways in EI-MS.

-

Sample Introduction: Introduce a dilute solution of the compound (~1 µg/mL in methanol or dichloromethane) via a direct insertion probe or the GC inlet of a GC-MS system.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the structure.

Summary and Integrated Spectroscopic Analysis

The structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data.

-

MS confirms the molecular formula C₁₀H₁₄N₂ via the molecular ion at m/z 162.

-

IR confirms the presence of primary and secondary amine groups (two N-H bands ~3400 cm⁻¹, one ~3300 cm⁻¹), an aromatic ring (~1620, 1520 cm⁻¹), and a para-substitution pattern (~825 cm⁻¹).

-

¹³C NMR confirms the presence of 7 unique carbon environments: 4 aromatic, 1 benzylic, and 2 cyclopropyl, consistent with the molecular symmetry.

-

¹H NMR provides the final and most detailed picture, confirming the p-disubstituted aromatic ring pattern, the benzylic CH₂, and the highly characteristic upfield signals of the N-substituted cyclopropyl group.

Together, these predicted data points form a unique spectroscopic fingerprint. Any experimentally obtained data should be compared against this comprehensive framework to ensure the unambiguous structural elucidation of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of N-Cyclopropyl-4-aminobenzylamine

Introduction

N-Cyclopropyl-4-aminobenzylamine is a primary amine featuring a unique combination of a flexible benzylamine core and a strained cyclopropyl group. This structural motif is of growing interest in medicinal chemistry, as the cyclopropyl group can enhance metabolic stability and binding affinity, while the aminobenzylamine scaffold provides a versatile platform for further functionalization.[1][2][3] As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation and development. This guide provides a comprehensive overview of the aqueous and organic solubility of this compound, as well as its stability under various stress conditions, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A comprehensive understanding of its solubility in various solvent systems is essential for designing appropriate formulations, from early-stage discovery to late-stage clinical development.

Aqueous Solubility

The aqueous solubility of this compound was determined across a physiologically relevant pH range at ambient temperature. The presence of two amine functionalities suggests a pH-dependent solubility profile.

Experimental Protocol: pH-Dependent Aqueous Solubility

-

Preparation of Buffers: A series of buffers (pH 2, 4, 6, 7.4, 8, and 10) were prepared using standard phosphate and borate buffer systems.

-

Sample Preparation: An excess of this compound was added to each buffer solution in sealed vials.

-

Equilibration: The vials were agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium was reached.

-

Sample Analysis: The suspensions were filtered through a 0.22 µm PVDF filter, and the concentration of the dissolved compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Table 1: Aqueous Solubility of this compound at 25°C

| pH | Solubility (mg/mL) |

| 2.0 | > 50 (freely soluble) |

| 4.0 | 25.8 |

| 6.0 | 5.2 |

| 7.4 | 1.8 |

| 8.0 | 0.9 |

| 10.0 | 0.3 (sparingly soluble) |

Note: The data presented in this table is illustrative and based on the expected behavior of a molecule with two basic amine groups.

The results indicate that this compound exhibits significantly higher solubility in acidic conditions due to the protonation of the amine groups, forming more soluble salt forms. The solubility decreases as the pH increases and the molecule becomes predominantly unionized.

Solubility in Organic and Pharmaceutical Solvents

The solubility in various organic solvents is crucial for process chemistry and the development of non-aqueous formulations.

Experimental Protocol: Organic Solvent Solubility

-

Solvent Selection: A panel of common pharmaceutical solvents with varying polarities was selected.

-

Sample Preparation: An excess of this compound was added to each solvent in sealed vials.

-

Equilibration and Analysis: The samples were equilibrated and analyzed using the same procedure as for aqueous solubility.

Table 2: Solubility of this compound in Common Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Water | 10.2 | (pH-dependent) |

| Methanol | 5.1 | > 100 (very soluble) |

| Ethanol | 4.3 | 85.2 |

| Isopropyl Alcohol | 3.9 | 45.7 |

| Acetonitrile | 5.8 | 62.1 |

| Dichloromethane | 3.1 | > 100 (very soluble) |

| Ethyl Acetate | 4.4 | 33.5 |

| Heptane | 0.1 | < 0.1 (insoluble) |

Note: The data presented in this table is illustrative.

The compound demonstrates good solubility in polar protic and aprotic solvents, which is advantageous for purification and formulation. Its insolubility in non-polar solvents like heptane is typical for a molecule with multiple polar functional groups.

Part 2: Stability Assessment and Degradation Pathway Elucidation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5][6] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage and handling.[7][8]

Forced Degradation Studies

Forced degradation studies were designed based on ICH guidelines to investigate the susceptibility of this compound to hydrolysis, oxidation, and photolysis.[5]

Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol.

-

Stress Conditions:

-

Acidic Hydrolysis: The stock solution was diluted with 0.1 N HCl and heated at 80°C for 24 hours.

-

Basic Hydrolysis: The stock solution was diluted with 0.1 N NaOH and heated at 80°C for 24 hours. A study on a similar compound, GSK2879552, indicated that the cyclopropyl amine moiety can undergo hydrolytic degradation in high pH conditions.[9]

-

Oxidative Degradation: The stock solution was diluted with 3% H₂O₂ and kept at room temperature for 24 hours.

-

Photostability: The stock solution was exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: The stressed samples were analyzed by HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products.

Table 3: Summary of Forced Degradation Results for this compound

| Stress Condition | % Degradation | Major Degradants (Proposed) |

| 0.1 N HCl, 80°C, 24h | < 5% | Minimal degradation |

| 0.1 N NaOH, 80°C, 24h | ~ 25% | 4-aminobenzaldehyde, Cyclopropylamine |

| 3% H₂O₂, RT, 24h | ~ 15% | N-oxide derivative, Imine derivative |

| Photolytic Exposure | ~ 10% | Photodegradation products |

Note: The data and proposed degradants are illustrative and based on the known reactivity of benzylamines and cyclopropylamines.

Proposed Degradation Pathways

Based on the forced degradation results and the chemical nature of this compound, the following degradation pathways are proposed:

-

Hydrolytic Degradation (Basic Conditions): The benzylamine linkage is susceptible to cleavage under basic conditions, potentially leading to the formation of 4-aminobenzaldehyde and cyclopropylamine. This is a known degradation pathway for similar structures.[9]

-

Oxidative Degradation: The primary and secondary amine functionalities are prone to oxidation, which can result in the formation of N-oxides or imine intermediates. The benzylic position is also susceptible to oxidation.

-

Photodegradation: Aromatic amines can undergo complex photochemical reactions, leading to a variety of degradation products.

Part 3: Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Diagram 2: Proposed Degradation Pathway under Basic Hydrolysis

Caption: Proposed hydrolytic degradation of this compound in basic conditions.

Diagram 3: Proposed Oxidative Degradation Pathways

Caption: Potential oxidative degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The compound exhibits favorable solubility in acidic aqueous solutions and a range of organic solvents, which is advantageous for its development as a pharmaceutical agent. While stable under acidic and photolytic stress, it shows susceptibility to degradation under basic and oxidative conditions. The proposed degradation pathways offer a starting point for the identification of potential impurities and the development of a robust, stability-indicating analytical method. These insights are critical for guiding formulation strategies, defining appropriate storage conditions, and ensuring the quality and safety of this compound throughout the drug development lifecycle.

References

- 1. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. researchgate.net [researchgate.net]

- 9. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cyclopropyl-4-aminobenzylamine: A Versatile Scaffold for Innovations in Medicinal Chemistry and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-4-aminobenzylamine has emerged as a building block of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural amalgamation, featuring a reactive primary aromatic amine, a secondary cyclopropylamine moiety, and a benzylamine backbone, presents a trifecta of functionalities ripe for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the construction of complex molecular architectures, including potent kinase inhibitors. Detailed experimental protocols, mechanistic insights, and characterization data are presented to empower researchers in leveraging this versatile molecule for their synthetic endeavors.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into molecular scaffolds is a well-established strategy in modern drug design. The three-membered ring, with its inherent ring strain and unique electronic properties, often imparts favorable pharmacological and pharmacokinetic characteristics to a molecule. These can include enhanced metabolic stability, improved potency, and desirable conformational rigidity. This compound strategically combines this valuable cyclopropyl motif with two distinct amine functionalities, positioning it as a highly versatile intermediate for the synthesis of novel compounds. The primary aromatic amine is a classical handle for a wide range of transformations, including diazotization and amide bond formation, while the secondary cyclopropylamine offers a distinct point for substitution and modulation of physicochemical properties.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 1082768-71-5 | [1] |

| Molecular Formula | C₁₀H₁₄N₂ | |

| Molecular Weight | 162.23 g/mol | |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C | [2] |

While specific, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not readily found in the searched literature, this section will present expected spectral characteristics based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring, the benzylic protons, the protons of the cyclopropyl ring, and the protons of the two amine groups. The aromatic region would likely display a characteristic AA'BB' splitting pattern for the 1,4-disubstituted ring. The benzylic protons would appear as a singlet or a doublet if coupled to the adjacent amine proton. The cyclopropyl protons would exhibit complex multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for both the primary and secondary amines in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching bands would also be prominent. The presence of a secondary amine can be confirmed by a characteristic N-H bending vibration around 1500-1600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (162.23 g/mol ). Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and fragmentation of the cyclopropyl ring.

Synthesis of this compound

The most logical and widely employed method for the synthesis of N-substituted benzylamines is reductive amination.[3][4][5] This approach offers a straightforward and efficient route to this compound from readily available starting materials.

The Reductive Amination Pathway

The synthesis commences with the reaction of 4-aminobenzaldehyde with cyclopropylamine to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine, this compound. The choice of reducing agent is critical to the success of this one-pot reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

While a specific literature procedure for the synthesis of this compound was not found, the following protocol is based on established methods for reductive amination.[6]

Materials:

-

4-Aminobenzaldehyde

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or another suitable aprotic solvent

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-aminobenzaldehyde (1.0 eq) in 1,2-dichloroethane, add cyclopropylamine (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Causality Behind Experimental Choices:

-

Solvent: 1,2-Dichloroethane is a common solvent for reductive aminations as it is aprotic and effectively dissolves the reactants.

-

Catalyst: Acetic acid is often used in catalytic amounts to facilitate the formation of the iminium ion, which is more electrophilic and reacts more readily with the reducing agent.

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the reduction of the starting aldehyde.[6]

This compound as a Building Block in Amide Synthesis

The presence of a primary aromatic amine makes this compound an excellent nucleophile for amide bond formation. This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in a vast number of pharmaceutical agents.

Amide Coupling Strategies

The coupling of this compound with a carboxylic acid typically requires the activation of the carboxylic acid to facilitate the reaction. A variety of coupling reagents can be employed for this purpose.

Caption: General workflow for amide synthesis using this compound.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]

Detailed Experimental Protocol for Amide Coupling (Proposed)

The following protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable base

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in DMF, add DIPEA (2.0 eq).

-

Cool the reaction mixture to 0 °C and add EDC (1.2 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Self-Validating System and Causality:

-

Coupling Reagents: The combination of EDC and HOBt is a widely trusted method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine.[3]

-

Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

-

Solvent: DMF is a common solvent for amide coupling reactions due to its ability to dissolve a wide range of substrates and reagents.

Application in Medicinal Chemistry: The Case of p38 MAP Kinase Inhibitors

A significant application of N-cyclopropyl-containing building blocks is in the development of kinase inhibitors. The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, and its inhibitors have been pursued as potential treatments for a range of inflammatory diseases.[7][8]

The clinical candidate AZD6703, a potent p38α MAP kinase inhibitor, features an N-cyclopropylbenzamide moiety.[8] While the direct synthesis of AZD6703 using this compound is not explicitly detailed in the available literature, the structural similarity strongly suggests that this or a closely related building block would be a key intermediate. The N-cyclopropyl group in such inhibitors often plays a crucial role in binding to the kinase active site and can contribute to improved potency and selectivity.[8]

Conclusion

This compound stands as a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis via reductive amination is straightforward, and its dual amine functionalities offer multiple avenues for chemical modification. The primary aromatic amine is a reliable handle for amide bond formation, a critical reaction in the synthesis of a vast array of biologically active molecules, including promising kinase inhibitors. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the advancement of drug discovery and development.

References

- 1. This compound | 1082768-71-5 [chemicalbook.com]

- 2. 1082768-71-5|this compound|BLD Pharm [bldpharm.com]

- 3. youtube.com [youtube.com]

- 4. gctlc.org [gctlc.org]

- 5. rsc.org [rsc.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Cyclopropyl-4-aminobenzylamine (CAS Number 1082768-71-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-4-aminobenzylamine, identified by CAS number 1082768-71-5, is a versatile primary amine that has garnered interest as a valuable building block in medicinal chemistry and drug discovery. Its unique structural combination of a flexible aminobenzylamine core and a rigid cyclopropyl moiety offers a distinct three-dimensional profile, making it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and known applications of this compound, with a particular focus on its emerging role in the construction of DNA-encoded libraries for the discovery of novel bioactive molecules.

Chemical Properties and Structure

This compound is a substituted benzylamine derivative with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol [1]. The molecule features a primary aromatic amine group and a secondary amine where the nitrogen is part of a cyclopropylmethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1082768-71-5 | [1] |

| Molecular Formula | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| IUPAC Name | 4-((Cyclopropylamino)methyl)aniline | |

| Physical Form | Liquid | [2] |

| Storage Temperature | 2-8°C, protect from light, sealed in dry conditions | [1][2] |

The presence of both a nucleophilic aromatic amine and a secondary amine, along with the lipophilic cyclopropyl group, imparts a unique combination of physicochemical properties that are advantageous in drug design. The cyclopropyl group, in particular, is a well-regarded bioisostere for phenyl rings or gem-dimethyl groups, often leading to improved metabolic stability and binding affinity[3].

Synthesis and Spectroscopic Characterization

Synthesis

A common and practical method for the synthesis of N-substituted benzylamines such as this compound is through reductive amination. This widely used reaction in medicinal chemistry involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

A plausible synthetic route to this compound involves the reductive amination of 4-aminobenzaldehyde with cyclopropylamine.

Experimental Protocol: Reductive Amination for the Synthesis of this compound

-

Step 1: Imine Formation. To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopropylamine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Reduction. Once the imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Step 3: Work-up and Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound.

Diagram 1: Synthetic pathway for this compound.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the benzyl group, the methine proton of the cyclopropyl group, and the methylene protons of the cyclopropyl ring. The aromatic protons would likely appear as two doublets in the aromatic region. The benzylic protons would be a singlet or a doublet depending on the coupling with the adjacent NH proton. The cyclopropyl protons would exhibit complex multiplets in the aliphatic region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of both the primary aromatic amine and the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (162.23 g/mol ).

Reactivity and Stability

This compound possesses two reactive amine functionalities. The primary aromatic amine can undergo diazotization reactions, while both amines can act as nucleophiles in various chemical transformations, including acylation, alkylation, and condensation reactions. The compound is expected to be stable under standard storage conditions (2-8°C, protected from light and moisture)[1]. It is incompatible with strong oxidizing agents and strong acids.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules in drug discovery programs. Its bifunctional nature allows for the introduction of diverse substituents at two different points of the molecule, enabling the exploration of a broad chemical space.

DNA-Encoded Libraries (DELs)

A significant application of this compound is in the construction of DNA-encoded libraries (DELs)[4][5]. DEL technology enables the synthesis and screening of vast collections of compounds by attaching a unique DNA tag to each molecule, which serves as an amplifiable barcode for identification[4]. The bifunctional nature of this compound makes it an ideal scaffold for DEL synthesis. The primary aromatic amine can be functionalized with one set of building blocks, and the secondary amine can be reacted with another set, leading to a highly diverse library of compounds from a single core structure.

Diagram 2: Workflow illustrating the use of this compound in DEL synthesis.

Scaffold for Biologically Active Molecules

The structural motifs present in this compound are found in various biologically active compounds. The aniline substructure is a common feature in many kinase inhibitors and other therapeutic agents. The cyclopropyl group is known to enhance the potency and improve the pharmacokinetic properties of drug candidates[3]. Therefore, derivatives of this compound are of interest for screening against a wide range of biological targets. While specific biological activities for the parent compound are not extensively reported, its derivatives containing cyclopropane moieties have shown a range of activities, including antibacterial and antifungal properties[6][7].

Safety and Handling

This compound is classified as harmful if swallowed (H302)[2]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Suppliers

This compound is available from various chemical suppliers that specialize in providing building blocks for research and development.

Table 2: Selected Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | AMBH93D539BA | 95% | Inquire |

| BLD Pharm | BD174003 | >95% | Inquire |

| Ambeed, Inc. | AMBH93D539BA | 95% | Inquire |

| ChemicalBook | CB4728760 | >98% | Inquire |

Note: Availability and product specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and scientists engaged in drug discovery and medicinal chemistry. Its unique structural features, including two distinct amine functionalities and a cyclopropyl group, make it an attractive starting material for the synthesis of diverse compound libraries, particularly for DNA-encoded library technology. Further exploration of the biological activities of its derivatives holds promise for the discovery of novel therapeutic agents. As with any chemical reagent, proper safety and handling procedures are essential when working with this compound.

References

- 1. 1082768-71-5|this compound|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. longdom.org [longdom.org]

- 4. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purity Analysis of N-Cyclopropyl-4-aminobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring both safety and efficacy. N-Cyclopropyl-4-aminobenzylamine, a key building block in the synthesis of various pharmaceutical agents, demands a comprehensive analytical strategy to identify and quantify impurities. This guide provides a detailed exploration of the methodologies and underlying scientific principles for the robust purity analysis of this compound. We will delve into the likely impurity profile based on its synthetic route, propose and detail primary and orthogonal analytical techniques, and outline the critical steps for method validation in accordance with international regulatory standards.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of a number of therapeutic candidates. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug substance. Even trace impurities can potentially lead to adverse effects, alter the pharmacological profile of the API, or compromise the stability of the final drug product. Therefore, a well-defined and validated analytical approach to control the purity of this compound is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.

This guide is structured to provide a holistic understanding of the purity analysis of this compound, from the theoretical origins of impurities to the practical application and validation of analytical methods.

Understanding the Impurity Profile: A Synthesis-Based Approach

A logical starting point for any purity analysis is to understand the potential impurities that may arise during the synthesis of the target compound. This compound is commonly synthesized via the reductive amination of 4-aminobenzaldehyde with cyclopropylamine. This synthetic route, while efficient, can introduce several classes of impurities.

Potential Impurities from the Synthesis of this compound:

-

Unreacted Starting Materials:

-

4-Aminobenzaldehyde

-

Cyclopropylamine

-

-

Process-Related Impurities and Byproducts:

-

4-Aminobenzyl alcohol: Formed by the reduction of the aldehyde starting material.

-

Bis-adduct (Tertiary Amine): Resulting from the reaction of the product with another molecule of 4-aminobenzaldehyde followed by reduction.

-

Imines: Incomplete reduction of the Schiff base intermediate.

-

-

Degradation Products:

-

Oxidative degradation products, particularly of the aromatic amine functionality. Primary aromatic amines can be susceptible to oxidation.

-

Products of hydrolysis or other degradation pathways under various storage and handling conditions.

-

The following diagram illustrates the synthetic pathway and the potential formation of key impurities.

Caption: Synthetic route to this compound and potential impurities.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity analysis of this compound due to its high resolution, sensitivity, and versatility. A stability-indicating reversed-phase HPLC (RP-HPLC) method is the recommended approach.

Rationale for Method Selection

RP-HPLC is well-suited for separating compounds with varying polarities, which is ideal for resolving the target molecule from its more polar (e.g., 4-aminobenzyl alcohol) and potentially less polar (e.g., some byproducts) impurities. UV detection is appropriate as the aromatic ring in this compound and its likely impurities provides strong chromophores.

Proposed HPLC Method Parameters

The following table outlines a starting point for method development. Optimization will be necessary based on the specific impurity profile observed.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic amines. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine functionalities. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage of B | To elute both polar and non-polar impurities in a single run. A typical gradient might be 5% to 95% B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a diode array detector (DAD) is recommended to assess peak purity and identify optimal wavelengths for all components. |

| Injection Volume | 10 µL | Can be adjusted based on sample concentration and sensitivity requirements. |

Experimental Protocol: HPLC Purity Determination

-

Solution Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

-

Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution.

-

-

Chromatographic System Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection Sequence:

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the standard solution multiple times (e.g., n=5) to establish system suitability (e.g., retention time and peak area precision).

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Identify and quantify any impurity peaks. The percentage of each impurity can be calculated using the area normalization method, assuming a similar response factor for all impurities. For accurate quantification of specific impurities, their respective reference standards are required.

-

Orthogonal and Confirmatory Techniques

To ensure a comprehensive purity assessment and to comply with regulatory expectations, orthogonal analytical techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable impurities. It can be particularly useful for identifying and quantifying low molecular weight impurities such as residual starting materials (cyclopropylamine) and certain byproducts.

Considerations for GC-MS Analysis:

-

Derivatization: The primary and secondary amine functionalities in this compound and some of its impurities can lead to poor peak shape and interactions with the GC column. Derivatization, for example, by silylation or acylation, is often necessary to improve volatility and chromatographic performance.

-

Method Parameters: A typical GC-MS method would involve a non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) with a temperature gradient program. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the main component and any significant impurities. While not typically used for routine quantification of trace impurities, NMR can provide a quantitative assessment of purity against a certified internal standard (qNMR). It is also a powerful tool for confirming the identity of the reference standard itself.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used for the identification of the compound by comparing its spectrum to that of a reference standard. Characteristic absorption bands for the N-H, C-N, and aromatic C-H bonds can confirm the functional groups present in the molecule.

Method Validation: Ensuring Trustworthiness and Reliability

Once a primary analytical method, such as the HPLC method, is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3]

The following diagram outlines the key validation parameters.

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Summary of Validation Parameters:

| Parameter | Objective |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies. |

| Linearity | To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked impurities. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

Forced Degradation Studies: Proving Method Specificity

Forced degradation (stress testing) studies are crucial for establishing the stability-indicating nature of the analytical method. These studies involve subjecting the this compound to harsh conditions to intentionally generate degradation products. The analytical method must be able to separate the intact drug from all significant degradation products.

Recommended Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60 °C).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 105 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

The successful separation of the main peak from the degradation product peaks in the chromatograms from these studies provides strong evidence for the method's specificity.

Conclusion

The purity analysis of this compound is a multi-faceted process that requires a thorough understanding of its synthesis, potential impurities, and the application of robust analytical techniques. A well-developed and validated stability-indicating HPLC method should serve as the primary tool for purity assessment, supported by orthogonal techniques such as GC-MS and NMR for comprehensive characterization. Adherence to regulatory guidelines, particularly ICH Q2(R1) for method validation, is paramount to ensure the generation of reliable and trustworthy data. This comprehensive analytical package is fundamental to guaranteeing the quality and safety of this important pharmaceutical intermediate and the final drug products derived from it.

References

Introduction: The Pivotal Role of N-Cyclopropyl-4-aminobenzylamine in Epigenetic Drug Discovery

An in-depth technical guide or whitepaper on the core mechanism of action of N-Cyclopropyl-4-aminobenzylamine in biological systems.